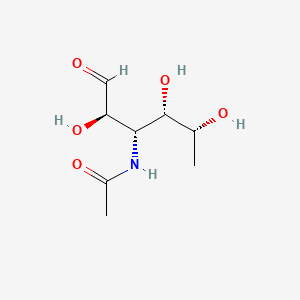

3-Acetamido-3,6-dideoxyglucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetamido-3,6-dideoxyglucose, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO5 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biosynthesis Pathways

The biosynthesis of 3-acetamido-3,6-dideoxyglucose involves a complex enzymatic pathway that has been studied extensively. The pathway typically includes five key enzymes: a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase. This cascade is initiated from glucose-1-phosphate and leads to the production of nucleotide-activated sugar precursors like dTDP-3-acetamido-3,6-dideoxyglucose .

Table 1: Enzymes Involved in the Biosynthesis of this compound

| Enzyme Type | Function |

|---|---|

| Transferase | Catalyzes the attachment of glucose-1-phosphate to a nucleotide |

| Dehydratase | Removes hydroxyl groups to form keto functionalities |

| Isomerase | Converts intermediates into 3-oxo derivatives |

| Transaminase | Introduces amino groups into the sugar structure |

| Transacetylase | Acetylates the sugar to form the final product |

Role in Bacterial Cell Structures

Quip3NAc is integral to the structural integrity of bacterial cell surfaces. In Gram-negative bacteria, it contributes to the formation of lipopolysaccharides (LPS), which are essential for maintaining cell membrane stability and protecting against environmental stresses . The presence of Quip3NAc in S-layer glycoproteins enhances bacterial adherence and biofilm formation, which are crucial for pathogenicity .

Applications in Antibiotic Development

The unique structural properties of this compound have made it a target for antibiotic development. Its derivatives are found in various antibiotics and antifungal agents. Research indicates that modifying this sugar can lead to enhanced efficacy against resistant bacterial strains . The biosynthetic pathways involving Quip3NAc can potentially be exploited to develop new antibiotics by targeting the enzymes responsible for its synthesis.

Glycoscience Research

In glycoscience, this compound serves as a model compound for studying glycan structures and interactions. Its role in glycoconjugates provides insights into carbohydrate-protein interactions that are vital for cell signaling and recognition processes . Furthermore, understanding its biosynthesis can lead to advancements in synthetic biology and the production of novel glycosylated compounds.

Case Study 1: Structural Studies of QdtC

Research on QdtC, an N-acetyltransferase involved in the biosynthesis of Quip3NAc, revealed critical insights into its substrate specificity and catalytic mechanisms. This study utilized X-ray crystallography to elucidate the enzyme's structure when bound to its sugar substrate . Such structural information is invaluable for designing inhibitors that could disrupt the biosynthetic pathway in pathogenic bacteria.

Case Study 2: Antibiotic Resistance

A study demonstrated that derivatives of this compound could enhance the activity of existing antibiotics against multi-drug resistant strains of Escherichia coli. By modifying the sugar's structure, researchers were able to improve binding affinity to bacterial targets . This highlights its potential role in combating antibiotic resistance.

Eigenschaften

Molekularformel |

C8H15NO5 |

|---|---|

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

N-[(2R,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7-,8-/m1/s1 |

InChI-Schlüssel |

NGULQTOJUIQGLA-PXBUCIJWSA-N |

Isomerische SMILES |

C[C@H]([C@H]([C@@H]([C@H](C=O)O)NC(=O)C)O)O |

Kanonische SMILES |

CC(C(C(C(C=O)O)NC(=O)C)O)O |

Synonyme |

3-acetamido-3,6-dideoxy-L-glucose 3-acetamido-3,6-dideoxyglucose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.